4-Bromo-N-isopropyl-2-nitroaniline
Overview
Description
4-Bromo-N-isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of aniline, where the aniline core is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and an isopropyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group at the 2-position. This is followed by the alkylation of the amino group with isopropyl halides under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isopropyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
Reduction: The major product is N-Isopropyl 4-bromo-2-aminoaniline.
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include various oxidized derivatives depending on the conditions and reagents.
Scientific Research Applications
4-Bromo-N-isopropyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropyl-2-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and isopropyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.
2-Bromo-4-nitroaniline: Similar structure but different substitution pattern, affecting its reactivity and applications.
N-Isopropyl 2-nitroaniline: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
4-Bromo-N-isopropyl-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the isopropyl group increases its hydrophobicity, while the bromine and nitro groups provide sites for further chemical modification .
Properties
IUPAC Name |
4-bromo-2-nitro-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZASAQBZATLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374805 | |
Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-50-2 | |
Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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